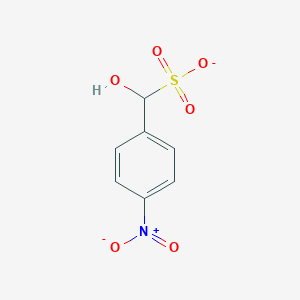![molecular formula C37H42N2O8 B273811 Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B273811.png)
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate, commonly known as ETP-469, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of ETP-469 is not fully understood. However, studies have shown that ETP-469 can bind to and stabilize the conformation of a specific protein called Hsp90, which is involved in the folding and stabilization of various client proteins. By stabilizing Hsp90, ETP-469 can enhance the activity of various client proteins, including those involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
ETP-469 has been shown to have various biochemical and physiological effects. Studies have shown that ETP-469 can increase the expression of various neuroprotective proteins, including BDNF and GDNF, which are involved in neuronal survival and growth. Additionally, ETP-469 has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
ETP-469 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. Additionally, ETP-469 has been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development.
However, there are also some limitations associated with the use of ETP-469 in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, ETP-469 has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
Future Directions
There are several future directions for research on ETP-469. One area of research is to further understand the mechanism of action of ETP-469 and its interactions with client proteins. Additionally, further studies are needed to determine the safety and efficacy of ETP-469 in humans, which could lead to the development of new therapies for various disease conditions.
Another area of research is to explore the potential of ETP-469 as a research tool for studying the role of Hsp90 and client proteins in various disease conditions. Finally, there is a need for the development of more potent and selective analogs of ETP-469, which could enhance its therapeutic potential and reduce any potential side effects.
Conclusion:
ETP-469 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been extensively studied for its potential applications in neurodegenerative diseases, anti-inflammatory and anti-cancer therapies. Although there are still limitations associated with the use of ETP-469 in lab experiments, further research could lead to the development of new therapies for various disease conditions.
Synthesis Methods
ETP-469 is synthesized through a multi-step process that involves the reaction of a series of chemical reagents under specific conditions. The synthesis starts with the reaction of 4-butoxybenzaldehyde with 2,6-dimethylaniline to form a Schiff base, which is then reduced to yield the corresponding amine. The amine is then reacted with ethyl 2-bromoacetate to form the ester, which is subsequently subjected to a series of cyclization and oxidation reactions to yield the final product.
Scientific Research Applications
ETP-469 has been extensively studied for its potential therapeutic properties in various disease conditions. One of the most promising applications of ETP-469 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that ETP-469 has neuroprotective properties and can prevent the formation of toxic protein aggregates that are responsible for neuronal damage in these diseases.
ETP-469 has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that ETP-469 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, ETP-469 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate |
|---|---|
Molecular Formula |
C37H42N2O8 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
ethyl 4,10-bis(4-butoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C37H42N2O8/c1-6-9-19-46-24-15-11-22(12-16-24)38-32(40)27-26-21(4)29(36(44)45-8-3)37(5,30(27)34(38)42)31-28(26)33(41)39(35(31)43)23-13-17-25(18-14-23)47-20-10-7-2/h11-18,26-28,30-31H,6-10,19-20H2,1-5H3 |
InChI Key |
CCUJUXMAMRIMBC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCCCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)
![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)



![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
